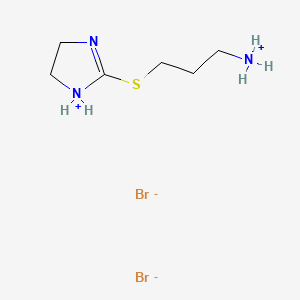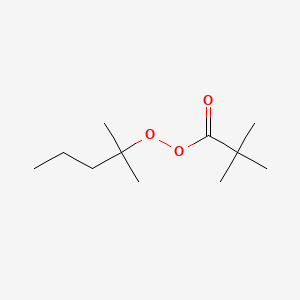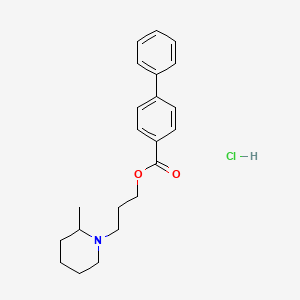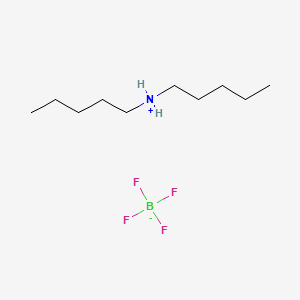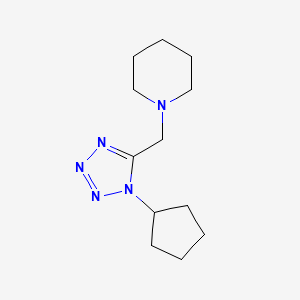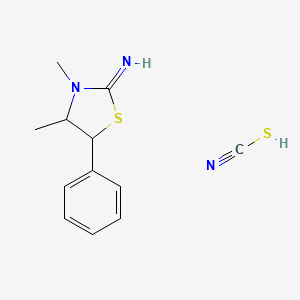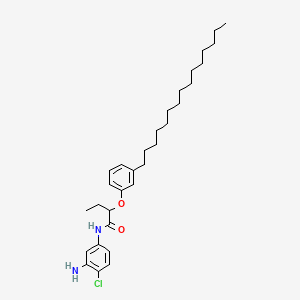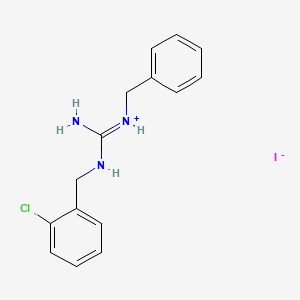
1-Benzyl-3-(2-chlorobenzyl)guanidine hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(2-chlorobenzyl)guanidine hydroiodide is a guanidine derivative known for its unique chemical structure and potential applications in various scientific fields. Guanidines are a class of compounds characterized by the presence of a functional group with the formula (R1R2N)(R3R4N)C=N-R5. This compound, specifically, features a benzyl group and a 2-chlorobenzyl group attached to the guanidine core, with hydroiodide as the counterion.
Preparation Methods
The synthesis of 1-benzyl-3-(2-chlorobenzyl)guanidine hydroiodide can be achieved through several methods:
One-Pot Synthesis: A sequential one-pot approach involves the reaction of N-chlorophthalimide, isocyanides, and amines.
Guanylation of Amines: This method involves the guanylation of various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water.
Chemical Reactions Analysis
1-Benzyl-3-(2-chlorobenzyl)guanidine hydroiodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic positions, due to the presence of the benzyl and 2-chlorobenzyl groups.
Oxidation and Reduction: The guanidine core can participate in oxidation and reduction reactions, often involving common reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Formation of Guanidines: The compound can be used as a precursor for the synthesis of other guanidine derivatives through reactions with various amines and guanylating agents.
Scientific Research Applications
1-Benzyl-3-(2-chlorobenzyl)guanidine hydroiodide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-benzyl-3-(2-chlorobenzyl)guanidine hydroiodide involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine core’s high basicity allows it to form stable complexes with various biological molecules, influencing their function and activity . The compound’s benzyl and 2-chlorobenzyl groups further enhance its binding affinity and specificity towards certain molecular targets .
Comparison with Similar Compounds
1-Benzyl-3-(2-chlorobenzyl)guanidine hydroiodide can be compared with other guanidine derivatives:
1-Benzyl-3-(2-chlorobenzyl)guanidine: Similar in structure but without the hydroiodide counterion, this compound exhibits different solubility and reactivity properties.
N,N′,N′′-Trisubstituted Guanidines: These compounds have additional substituents on the guanidine core, leading to variations in their chemical and biological activities.
Cyclic Guanidines: Compounds such as 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines have cyclic structures, which confer unique properties and applications.
Properties
CAS No. |
25709-20-0 |
|---|---|
Molecular Formula |
C15H17ClIN3 |
Molecular Weight |
401.67 g/mol |
IUPAC Name |
[amino-[(2-chlorophenyl)methylamino]methylidene]-benzylazanium;iodide |
InChI |
InChI=1S/C15H16ClN3.HI/c16-14-9-5-4-8-13(14)11-19-15(17)18-10-12-6-2-1-3-7-12;/h1-9H,10-11H2,(H3,17,18,19);1H |
InChI Key |
DAQHLQZNJKSWED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[NH+]=C(N)NCC2=CC=CC=C2Cl.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




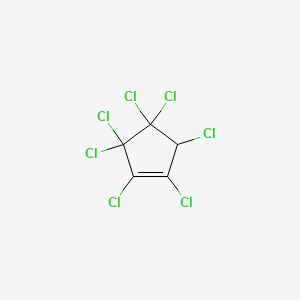


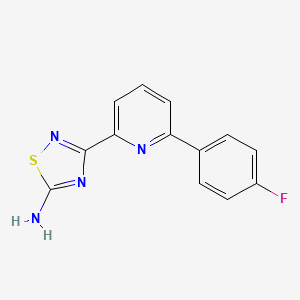
![Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate](/img/structure/B13757046.png)
